molecular formula C10H16O2Si B1360305 Methoxy(4-methoxyphenyl)dimethylsilane CAS No. 62244-48-8

Methoxy(4-methoxyphenyl)dimethylsilane

Cat. No. B1360305
CAS RN: 62244-48-8
M. Wt: 196.32 g/mol
InChI Key: NYZIQYZVZFTFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy(4-methoxyphenyl)dimethylsilane is a chemical compound with the molecular formula C10H16O2Si . It has a molecular weight of 196.32 .

Scientific Research Applications

Organic Synthesis

Methoxy(4-methoxyphenyl)dimethylsilane: is utilized in organic synthesis as a precursor for various organic compounds. Its ability to introduce the methoxyphenyl group into a molecular structure is valuable for synthesizing complex molecules. This compound can participate in reactions such as Grignard reactions, where it acts as a reagent to form carbon-carbon bonds .

Material Science

In material science, this silane compound is used to modify surface properties. It can be employed to create hydrophobic coatings on glass or metal surfaces, which are useful in creating water-repellent materials. The methoxy groups in the compound can react with hydroxyl groups on the surface, forming a protective layer .

Pharmaceutical Research

The compound finds applications in pharmaceutical research, where it’s used as a building block for the synthesis of various drug molecules. Its phenyl ring can be further functionalized to create compounds with potential medicinal properties .

Polymer Chemistry

Methoxy(4-methoxyphenyl)dimethylsilane: is also significant in polymer chemistry. It can be used to introduce silicon-containing side groups in polymers, which can alter the thermal stability, mechanical strength, and flexibility of the resulting material .

Catalysis

This silane compound can act as a ligand in catalysis. It can coordinate to metal centers and influence the reactivity of the catalyst. This is particularly useful in reactions where the control of electronic properties is crucial for the reaction outcome .

Electronics and Optoelectronics

In the field of electronics and optoelectronics, the compound can be used in the synthesis of organic semiconductors. The phenyl rings can contribute to the pi-conjugation system, which is essential for charge transport in organic electronic devices .

properties

IUPAC Name

methoxy-(4-methoxyphenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)13(3,4)12-2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZIQYZVZFTFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211298
Record name Silane, methoxy(4-methoxyphenyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62244-48-8
Record name Silane, methoxy(4-methoxyphenyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062244488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, methoxy(4-methoxyphenyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxy(4-methoxyphenyl)dimethylsilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methoxy(4-methoxyphenyl)dimethylsilane
Reactant of Route 3
Reactant of Route 3
Methoxy(4-methoxyphenyl)dimethylsilane
Reactant of Route 4
Reactant of Route 4
Methoxy(4-methoxyphenyl)dimethylsilane
Reactant of Route 5
Reactant of Route 5
Methoxy(4-methoxyphenyl)dimethylsilane
Reactant of Route 6
Reactant of Route 6
Methoxy(4-methoxyphenyl)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.